molecular formula C24H23ClFN5O2S B2834244 N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358708-23-2

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2834244
CAS No.: 1358708-23-2
M. Wt: 499.99
InChI Key: CFSAAJXPKXFVNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazolo[4,3-d]pyrimidin core, a thioacetamide group, and substituted phenyl rings. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased response at mGlu4, leading to enhanced glutamate signaling.

Pharmacokinetics

The compound has been described as having suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4 activity. By enhancing the response of mGlu4 to glutamate, it can influence neuronal activity and neurotransmission. This has potential implications for various neurological conditions, including Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thioacetamide group: This is achieved through a nucleophilic substitution reaction where a thioacetamide precursor reacts with the pyrazolo[4,3-d]pyrimidin core.

    Substitution on the phenyl rings: The chlorination and fluorination of the phenyl rings are carried out using reagents like thionyl chloride and fluorinating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: for controlled reaction conditions.

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-17-9-10-19(26)18(25)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAAJXPKXFVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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